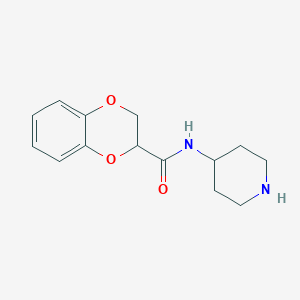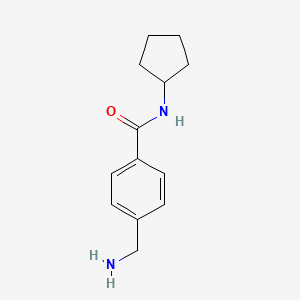
4-(aminomethyl)-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(aminomethyl)-N-(2-methoxyethyl)benzamide, also known as BML-284, is a small molecule inhibitor of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in adipocyte differentiation, glucose homeostasis, and lipid metabolism. Inhibition of PPARγ has been implicated in the treatment of obesity, type 2 diabetes, and other metabolic disorders. BML-284 has been identified as a potential therapeutic agent for these conditions and has been extensively studied in scientific research.
作用机制
4-(aminomethyl)-N-(2-methoxyethyl)benzamide acts as a selective inhibitor of PPARγ by binding to its ligand-binding domain and blocking its transcriptional activity. PPARγ regulates the expression of genes involved in adipocyte differentiation, lipid metabolism, and glucose homeostasis. Inhibition of PPARγ by 4-(aminomethyl)-N-(2-methoxyethyl)benzamide leads to the downregulation of these genes, resulting in the suppression of adipocyte differentiation and lipid accumulation, as well as the improvement of insulin sensitivity and glucose uptake.
Biochemical and physiological effects:
4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-(aminomethyl)-N-(2-methoxyethyl)benzamide inhibits adipocyte differentiation and lipid accumulation by suppressing the expression of genes involved in these processes. In addition, 4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to improve insulin sensitivity and glucose uptake in adipocytes by upregulating the expression of genes involved in glucose transport and metabolism.
实验室实验的优点和局限性
One of the advantages of using 4-(aminomethyl)-N-(2-methoxyethyl)benzamide in lab experiments is its selectivity for PPARγ, which allows for the specific inhibition of this transcription factor without affecting other signaling pathways. In addition, 4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to have a high potency and efficacy in inhibiting PPARγ, making it a useful tool for studying the role of this transcription factor in metabolic disorders. However, one limitation of using 4-(aminomethyl)-N-(2-methoxyethyl)benzamide in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the study of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide and its potential therapeutic applications. One direction is the development of more potent and selective PPARγ inhibitors based on the structure of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide. Another direction is the investigation of the effects of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide on other signaling pathways involved in metabolic disorders, such as the AMP-activated protein kinase (AMPK) pathway. Finally, the potential use of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide in combination with other therapeutic agents for the treatment of metabolic disorders should be explored.
合成方法
The synthesis of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide involves a multistep process starting with the reaction of 4-nitrobenzaldehyde with 2-methoxyethylamine to form the corresponding imine intermediate. The imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently acylated with 4-formylbenzoic acid to form the final product.
科学研究应用
4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been extensively studied in scientific research for its potential therapeutic effects on metabolic disorders. In vitro studies have shown that 4-(aminomethyl)-N-(2-methoxyethyl)benzamide inhibits adipocyte differentiation and lipid accumulation, indicating its potential use in the treatment of obesity. In addition, 4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of type 2 diabetes.
属性
IUPAC Name |
4-(aminomethyl)-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-7-6-13-11(14)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXNLHUJNNCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-N-(2-methoxyethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)

![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)

![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)

![2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)

![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)
![3-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B7460066.png)

